molecular formula C22H28N2O3S B2370381 N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide CAS No. 690245-69-3

N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B2370381
CAS No.: 690245-69-3
M. Wt: 400.54
InChI Key: LWEZWZUVOVPFJV-UHFFFAOYSA-N
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Description

N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C22H28N2O3S and a molecular weight of 400.54 g/mol. Clozapine is used to treat treatment-resistant schizophrenia, but its use is limited due to the risk of agranulocytosis, a severe reduction in white blood cells.

Preparation Methods

The synthesis of N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide involves the removal of a methyl group from clozapine by the enzyme CYP3A4. This process occurs in the body, forming N-desmethylclozapine as a metabolite

Chemical Reactions Analysis

N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a research tool to study the metabolism of clozapine and its pharmacological effects.

    Biology: Researchers investigate its potential therapeutic applications, including its antipsychotic effects and reduced side effects compared to clozapine.

    Medicine: The compound is studied for its potential to retain the antipsychotic effects of clozapine while exhibiting a lower risk of agranulocytosis.

    Industry: Its unique structural properties make it a versatile material for drug development and other applications.

Mechanism of Action

The mechanism of action of N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide involves its interaction with various molecular targets and pathways. As a metabolite of clozapine, it retains some pharmacological activity but is significantly less potent. The compound’s effects are mediated through its interaction with neurotransmitter receptors, including dopamine and serotonin receptors. These interactions contribute to its antipsychotic effects and potential therapeutic benefits.

Comparison with Similar Compounds

N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide is unique due to its structural properties and pharmacological activity. Similar compounds include:

    Clozapine: The parent compound from which N-desmethylclozapine is derived.

    Other antipsychotic drugs: Compounds like olanzapine and quetiapine share some structural similarities and pharmacological effects.

This compound is distinct in its reduced potency and potential for lower side effects compared to clozapine.

Properties

IUPAC Name

N-[[4-(azepane-1-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17-7-8-18(2)21(15-17)28(26,27)23-16-19-9-11-20(12-10-19)22(25)24-13-5-3-4-6-14-24/h7-12,15,23H,3-6,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEZWZUVOVPFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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